molecular formula C7H8F2N2S B6158557 4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine CAS No. 1861196-44-2

4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine

Cat. No.: B6158557
CAS No.: 1861196-44-2
M. Wt: 190.2
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Description

4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine is a compound that features a thiazole ring substituted with a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate . This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the binding affinity and selectivity of the compound towards its target, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine is unique due to the presence of both the difluorocyclobutyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorocyclobutyl group provides stability and enhances lipophilicity, while the thiazole ring offers versatility in chemical modifications and interactions.

Properties

CAS No.

1861196-44-2

Molecular Formula

C7H8F2N2S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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